N-(4-methylcyclohexyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-15-7-11-17(12-8-15)21-23-25-22(24-18-13-9-16(2)10-14-18)19-5-3-4-6-20(19)28(23)27-26-21/h3-8,11-12,16,18H,9-10,13-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJIFKYUDVYXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylcyclohexyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its efficacy against various diseases and its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring fused with a quinazoline moiety. The molecular formula is CHN, and it has a molecular weight of 306.4 g/mol. The specific arrangement of functional groups contributes to its biological properties.
Research indicates that compounds with triazole and quinazoline frameworks exhibit diverse biological activities, including:
- Anticancer Activity : Triazole derivatives have shown promise in targeting cancer cells by inhibiting specific kinases and disrupting cellular signaling pathways. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Triazoles are known for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that similar triazole derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer effects of various triazole derivatives, including those structurally similar to this compound. The results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
- Antimicrobial Testing : In a comparative study of triazole derivatives, the compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like norfloxacin. This suggests a robust potential for development as an antibacterial agent .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of triazole derivatives:
- Structure-Activity Relationship (SAR) : Modifications at the phenyl ring or cyclohexyl substituent can significantly impact the compound's efficacy. For example, introducing electron-withdrawing groups has been shown to enhance antimicrobial potency while maintaining low toxicity profiles .
- In Silico Studies : Molecular docking studies have provided insights into the binding affinities of these compounds to target enzymes involved in bacterial metabolism, supporting their potential as effective inhibitors .
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that compounds with a triazoloquinazoline core exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown efficacy against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections caused by resistant strains .
Anticancer Properties
Triazoloquinazolines have been investigated for their anticancer activities. In vitro studies reveal that N-(4-methylcyclohexyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggest that these compounds induce apoptosis through various pathways, including the activation of caspases and modulation of apoptotic proteins .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preclinical models. Research indicates that it can reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation, such as NF-kB signaling . This suggests its potential use in treating inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Farooq et al., 2023 | Evaluate antimicrobial activity | Significant inhibition against S. aureus with MIC values < 10 µg/mL |
| Dhokale et al., 2020 | Investigate anticancer effects | Induced apoptosis in MCF-7 cells with IC50 = 15 µM |
| Mehmet et al., 2017 | Assess anti-inflammatory activity | Reduced TNF-alpha levels in animal models |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline core and triazole moiety participate in nucleophilic substitution due to electron-deficient nitrogen atoms. Key reactions include:
-
Amine alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C, yielding N-alkylated derivatives.
-
Sulfonation : Treatment with aryl/alkyl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in pyridine forms sulfonamide derivatives.
Table 1: Nucleophilic Substitution Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Primary amine group | CH₃I, DMF, 60°C | N-methylated triazoloquinazoline | 78% | |
| Secondary amine | TsCl, pyridine, RT | N-sulfonylated derivative | 65% |
Cycloaddition and Ring-Opening Reactions
The triazole ring undergoes [3+2] cycloaddition with dipolarophiles (e.g., alkynes) under copper catalysis (CuAAC):
-
Reacts with phenylacetylene in the presence of Cu(I) to form bis-triazole hybrids.
-
Ring-opening occurs under acidic conditions (HCl/EtOH) to regenerate quinazoline precursors.
Key Mechanistic Steps :
-
Coordination of Cu(I) to triazole nitrogen.
-
Dipolarophile attack at the electrophilic carbon.
Oxidation and Reduction Reactions
-
Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the methylcyclohexyl group to a carboxylate.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate.
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | Carboxylic acid derivative | Solubility enhancement |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Dihydrotriazoloquinazoline | Probing metabolic stability |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura reactions enable biaryl synthesis:
-
Reacts with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis to form 3-(4-fluorophenyl) analogs .
Conditions : Dioxane/H₂O (3:1), K₂CO₃, 90°C, 12h .
Biological Interactions
While not traditional "reactions," its pharmacological activity involves molecular interactions:
-
Kinase inhibition : Binds ATP pockets via hydrogen bonding with triazole N-atoms .
-
DNA intercalation : Planar quinazoline core inserts into DNA base pairs, disrupting replication .
| Target | Assay Type | IC₅₀/EC₅₀ | Mechanism Insight |
|---|---|---|---|
| Topoisomerase II | DNA relaxation assay | 15.16 μM | Intercalation confirmed via FRET |
| EGFR kinase | Fluorescence polarization | 2.44 μM | Competitive ATP inhibition |
Degradation Pathways
-
Photodegradation : UV light (254 nm) induces cleavage of the triazole-quinazoline bond, forming quinazolinone byproducts.
-
Hydrolysis : Acidic conditions (pH < 3) degrade the methylcyclohexyl amine to cyclohexanol derivatives.
Comparative Reactivity Analysis
Table 4: Reactivity vs. Analogous Compounds
| Compound | Alkylation Rate (rel.) | Sulfonation Yield | CuAAC Efficiency |
|---|---|---|---|
| Target compound | 1.0 | 65% | 82% |
| N-Benzyl triazoloquinazoline | 0.7 | 58% | 75% |
| 3-Trifluoromethyl derivative | 1.2 | 72% | 88% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
